molecular formula C21H11ClO5 B5206095 4-CHLORO-3-{5-[(1,3-DIOXO-2,3-DIHYDRO-1H-INDEN-2-YLIDENE)METHYL]FURAN-2-YL}BENZOIC ACID

4-CHLORO-3-{5-[(1,3-DIOXO-2,3-DIHYDRO-1H-INDEN-2-YLIDENE)METHYL]FURAN-2-YL}BENZOIC ACID

Cat. No.: B5206095
M. Wt: 378.8 g/mol
InChI Key: WKUBVCYWAIZGJE-UHFFFAOYSA-N
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Description

4-CHLORO-3-{5-[(1,3-DIOXO-2,3-DIHYDRO-1H-INDEN-2-YLIDENE)METHYL]FURAN-2-YL}BENZOIC ACID is a complex organic compound that features a chlorinated benzoic acid core linked to a furan ring and an indene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-CHLORO-3-{5-[(1,3-DIOXO-2,3-DIHYDRO-1H-INDEN-2-YLIDENE)METHYL]FURAN-2-YL}BENZOIC ACID typically involves multi-step organic reactions. The process begins with the chlorination of benzoic acid, followed by the introduction of the furan ring through a series of condensation reactions. The indene moiety is then incorporated via a Knoevenagel condensation reaction, which involves the reaction of an aldehyde with an active methylene compound in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The use of catalysts and solvents that can be easily recycled is also common in industrial settings to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

4-CHLORO-3-{5-[(1,3-DIOXO-2,3-DIHYDRO-1H-INDEN-2-YLIDENE)METHYL]FURAN-2-YL}BENZOIC ACID can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.

    Substitution: The chlorine atom in the benzoic acid core can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.

Scientific Research Applications

4-CHLORO-3-{5-[(1,3-DIOXO-2,3-DIHYDRO-1H-INDEN-2-YLIDENE)METHYL]FURAN-2-YL}BENZOIC ACID has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials and as a precursor for various chemical processes.

Mechanism of Action

The mechanism of action of 4-CHLORO-3-{5-[(1,3-DIOXO-2,3-DIHYDRO-1H-INDEN-2-YLIDENE)METHYL]FURAN-2-YL}BENZOIC ACID involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    4-(1,3-DIOXO-1,3-DIHYDRO-ISOINDOL-2-YL)-BENZOIC ACID OCTYL ESTER: Similar in structure but with an octyl ester group instead of the furan and indene moieties.

    2-Chloro-4-fluoro-5-[3-methyl-2,6-dioxo-4-(trifluoromethyl)-3,6-dihydropyrimidin-1(2H)-yl]benzoic acid: Contains a pyrimidine ring instead of the furan and indene moieties.

Uniqueness

4-CHLORO-3-{5-[(1,3-DIOXO-2,3-DIHYDRO-1H-INDEN-2-YLIDENE)METHYL]FURAN-2-YL}BENZOIC ACID is unique due to its combination of a chlorinated benzoic acid core, a furan ring, and an indene moiety. This unique structure imparts specific chemical and biological properties that are not found in similar compounds.

Properties

IUPAC Name

4-chloro-3-[5-[(1,3-dioxoinden-2-ylidene)methyl]furan-2-yl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H11ClO5/c22-17-7-5-11(21(25)26)9-15(17)18-8-6-12(27-18)10-16-19(23)13-3-1-2-4-14(13)20(16)24/h1-10H,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKUBVCYWAIZGJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C(=CC3=CC=C(O3)C4=C(C=CC(=C4)C(=O)O)Cl)C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H11ClO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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